
2-Ethoxyacridine-3,6-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Ethoxyacridine-3,6-diamine is a heterocyclic compound belonging to the acridine family. It is characterized by its three planar aromatic rings, each containing a heteroatom and two non-rigid nitrogen functionalities at the 3 and 6 positions. This compound is known for its significant biological and photochemical properties, making it a subject of interest in various scientific fields .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethoxyacridine-3,6-diamine typically involves the Bernthsen synthesis method. This method uses benzene-1,3-diamine and formic acid in the presence of zinc chloride or hydrochloric acid as a catalyst . The reaction conditions are carefully controlled to ensure the formation of the desired acridine derivative.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to maintain consistency and yield. The compound is often produced in bulk for research and industrial applications .
Análisis De Reacciones Químicas
Types of Reactions: 2-Ethoxyacridine-3,6-diamine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of the nitrogen functionalities and the aromatic rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide are used under controlled conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Halogenation and nitration reactions are common, using reagents like chlorine or nitric acid.
Major Products: The major products formed from these reactions include various substituted acridine derivatives, which can be further utilized in different applications .
Aplicaciones Científicas De Investigación
2-Ethoxyacridine-3,6-diamine has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex acridine derivatives.
Mecanismo De Acción
The primary mechanism of action of 2-Ethoxyacridine-3,6-diamine involves DNA intercalation. The planar structure of the compound allows it to insert between DNA base pairs, disrupting the helical structure and interfering with DNA replication and transcription. This action is primarily responsible for its biological effects, including its anticancer properties .
Comparación Con Compuestos Similares
Ethacridine lactate: Known for its antiseptic properties and used in medical applications.
Acriflavine: Used as an antibacterial agent and shares a similar acridine structure.
Proflavine: Another DNA intercalator with applications in genetic research.
Uniqueness: 2-Ethoxyacridine-3,6-diamine stands out due to its specific substitution pattern, which enhances its DNA intercalation ability and makes it a potent candidate for anticancer research. Its unique structure also allows for the development of various derivatives with tailored properties for specific applications .
Propiedades
Número CAS |
87195-66-2 |
|---|---|
Fórmula molecular |
C15H15N3O |
Peso molecular |
253.30 g/mol |
Nombre IUPAC |
2-ethoxyacridine-3,6-diamine |
InChI |
InChI=1S/C15H15N3O/c1-2-19-15-6-10-5-9-3-4-11(16)7-13(9)18-14(10)8-12(15)17/h3-8H,2,16-17H2,1H3 |
Clave InChI |
WTYLTJCZDBSKFE-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=C(C=C2C(=C1)C=C3C=CC(=CC3=N2)N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


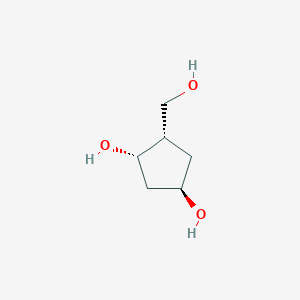
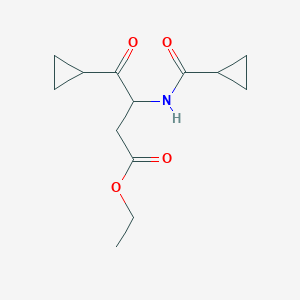
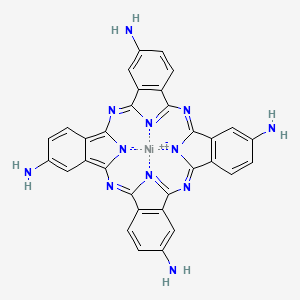
![5-Benzyl-2-methyl-4,5,6,7-tetrahydrooxazolo[4,5-c]pyridine](/img/structure/B13093759.png)

![4-Methyl-2-(methylamino)pyrido[2,3-b]pyrazin-3(4H)-one](/img/structure/B13093768.png)
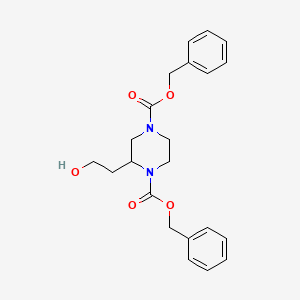
![5-(4-Methoxybenzyl)-5,7,8,9-tetrahydropyrimido[2,1-b]purin-4(1H)-one](/img/structure/B13093781.png)
![5-Bromo-3-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine dihydrobromide](/img/structure/B13093785.png)
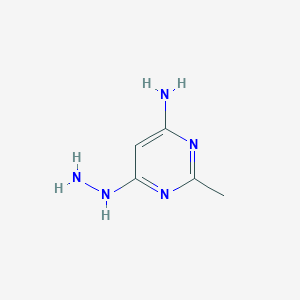
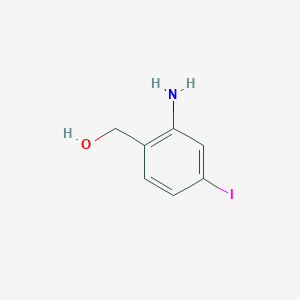
![2-Methyl-5,7-dihydrofuro[3,4-d]pyrimidine](/img/structure/B13093801.png)

![Ethyl 4-hydroxypyrrolo[2,1-F][1,2,4]triazine-2-carboxylate](/img/structure/B13093809.png)
